1,N6-Ethenoadenine (εA) is a modified DNA base formed by the reaction of adenine with various agents, including vinyl chloride [] and lipid peroxidation products [, ]. This exocyclic DNA adduct is classified as a DNA lesion and is a known mutagen [, , , , , ]. εA is a significant molecule in scientific research due to its implications in carcinogenesis, mutagenesis, and its role as a biomarker for DNA damage [, ]. It is also used as a fluorescent probe in biochemical studies [, , ].
εA can be chemically synthesized as a deoxyhexanucleotide using the phosphotriester method []. This method requires mild nonaqueous conditions due to the instability of εA in aqueous basic environments []. Another method involves a metal-free radical cascade reaction using N-iodosuccinimide and aerobic aminooxygenation in dioxane []. This approach uses N6-propargyl-adenines as precursors and can achieve moderate to good yields [].
Fluorescent ribosides of εA are valuable in biochemical and clinical analyses due to their increased sensitivity []. They can be used as probes to study enzymatic activity or monitor specific cellular processes [, ].
Oligonucleotides containing εA serve as probes to investigate protein-DNA interactions [, ]. The fluorescence properties of εA allow researchers to monitor binding events and study the specificity of protein binding to DNA [, ].
The mutagenic properties of εA are attributed to its miscoding potential during DNA synthesis [, , , ]. Studies have shown that εA causes misincorporation of dGMP during DNA synthesis on a modified poly(dA) template []. In bacterial systems, it primarily induces A→G transitions, while in mammalian cells, it predominantly leads to εA→G transitions [].
εA can be detected in urine using immunoaffinity columns and HPLC with fluorescence detection []. It serves as a potential biomarker for in vivo alkylation of DNA and nucleotide pools, indicating exposure to chemicals or processes that generate this adduct [, ].
εA is a substrate for various DNA repair enzymes, allowing researchers to investigate the mechanisms and efficiency of DNA repair pathways [, , , , , , , ]. Studies involving εA have helped identify the enzymes involved in Base Excision Repair (BER) and Direct Reversal Repair (DRR) [, , , , , ]. These studies provide valuable insights into the cellular mechanisms that protect against genomic instability caused by DNA damage.
The miscoding properties of εA during DNA replication make it a valuable tool for studying mutagenesis [, , , , ]. Research utilizing εA has contributed to our understanding of how DNA lesions can lead to base substitutions and other mutations [, ].
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